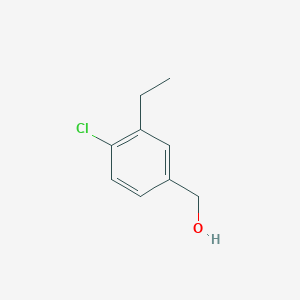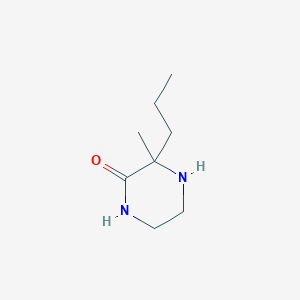
4-Chloro-3-ethylbenzyl alcohol
Overview
Description
4-Chloro-3-ethylbenzyl alcohol is an organic compound with the CAS Number: 1314929-17-3 . It has a molecular weight of 170.64 and its IUPAC name is (4-chloro-3-ethylphenyl)methanol .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-ethylbenzyl alcohol is 1S/C9H11ClO/c1-2-8-5-7 (6-11)3-4-9 (8)10/h3-5,11H,2,6H2,1H3 . This indicates the presence of a chlorine atom, an ethyl group, and a benzyl alcohol group in the molecule.Chemical Reactions Analysis
Alcohols exhibit a wide range of spontaneous chemical reactions due to the cleavage of the C-O bond and O-H bond . Some prominent chemical reactions of alcohols include ether formation via substitution reactions, elimination of alcohols to form alkenes, and conversion of alcohols to alkyl halides via substitution reactions .Scientific Research Applications
Pharmaceutical Applications
4-Chloro-3-ethylbenzyl alcohol: is utilized in the pharmaceutical industry for the synthesis of chiral intermediates. Its unique structure allows for the creation of enantiomerically pure compounds, which are crucial in the development of drugs with specific therapeutic effects and reduced side effects .
Materials Science
In materials science, this compound serves as a precursor for the synthesis of polymers and resins. Its incorporation into polymer chains can impart desirable properties such as increased rigidity or improved thermal stability .
Industrial Processes
4-Chloro-3-ethylbenzyl alcohol: finds applications in industrial processes, particularly in the production of alcohols via hydroformylation. This process is integral to the manufacture of various alcohols used as solvents and chemical intermediates .
Organic Synthesis
The compound is a valuable reagent in organic synthesis, where it is involved in the formation of benzyl esters and other derivatives through C(sp3)–H bond functionalization. This is a key step in the synthesis of complex organic molecules .
Green Chemistry
In the realm of green chemistry, 4-Chloro-3-ethylbenzyl alcohol can be used to develop more environmentally friendly solvents and reagents. Its application is in line with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes .
Catalysis
This alcohol is also significant in catalysis, particularly in the selective oxidation of alcohols to aldehydes. It can act as both a substrate and a ligand in catalytic systems, influencing the selectivity and efficiency of the reactions .
Biochemistry
In biochemistry, 4-Chloro-3-ethylbenzyl alcohol may be used as a building block for the synthesis of biomolecules. Its modified derivatives can be employed in the study of enzyme-substrate interactions and metabolic pathways .
Analytical Chemistry
Lastly, in analytical chemistry, this compound can be part of the development of analytical standards and reagents. It can be used to calibrate instruments or as a component in the formulation of assay kits .
Mechanism of Action
The mechanism of action of alcohols is complex and depends on various factors. Alcohol acts on various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids . Alcohol is both a GABA agonist and a glutamate N -methyl- d -aspartate (NMDA) receptor antagonist .
Safety and Hazards
properties
IUPAC Name |
(4-chloro-3-ethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-5,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJSMQQOOCEUKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-ethylbenzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone](/img/structure/B1425580.png)



![{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1425587.png)


![4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1425590.png)